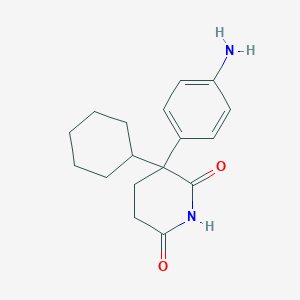

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione

描述

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a cyclohexylpiperidine dione structure

准备方法

合成路线和反应条件

3-(4-氨基苯基)-3-环己基哌啶-2,6-二酮的合成通常涉及多个步骤,从易得的前体开始。一种常见的方法是将对硝基苯胺与酰化剂进行酰胺化反应,形成中间体,然后进行催化氢化反应,生成所需的化合物 。反应条件通常包括使用二氯甲烷等溶剂和钯碳等催化剂。

工业生产方法

在工业环境中,3-(4-氨基苯基)-3-环己基哌啶-2,6-二酮的生产可能涉及大规模间歇或连续流动工艺。这些方法针对高产率和高纯度进行了优化,通常采用先进的催化体系和自动反应监测来确保产品质量的一致性。

化学反应分析

反应类型

3-(4-氨基苯基)-3-环己基哌啶-2,6-二酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的醌类或其他氧化衍生物。

还原: 还原反应可以将硝基转化为氨基,或将羰基还原为醇。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用钯碳的催化氢化或用硼氢化钠进行化学还原。

取代: 亲电芳香取代反应通常在酸性条件下使用卤素、硝化剂或磺化剂等试剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成醌类,而还原可以生成胺类或醇类。取代反应可以在芳香环上引入各种官能团。

科学研究应用

Medicinal Chemistry

One of the primary applications of this compound is as an aromatase inhibitor , which is crucial in the treatment of hormone-dependent cancers such as breast cancer. Its mechanism involves competing with substrates for binding sites on the aromatase enzyme, thus reducing estrogen synthesis, which is vital for developing therapeutic strategies against estrogen-sensitive tumors .

Anticonvulsant Properties

Research has indicated that 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione may exhibit anticonvulsant properties , making it a candidate for managing epilepsy and other neurological disorders. The aminophenyl group plays a critical role in its interaction with biological targets related to seizure activity .

The compound has been investigated for various biological activities, including:

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties.

- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes involved in various biochemical pathways.

Industrial Applications

In addition to its pharmaceutical relevance, this compound serves as a building block in organic synthesis and materials science. Its stability and reactivity make it suitable for developing new polymers and coatings.

Case Study 1: Aromatase Inhibition

A study published in PubMed highlighted the effectiveness of this compound as a nonsteroidal aromatase inhibitor. The research demonstrated that it competes effectively with substrates at the enzyme's active site, leading to reduced estrogen levels—a crucial factor in treating certain cancers .

Case Study 2: Anticonvulsant Activity

Another investigation focused on the anticonvulsant properties of this compound compared to traditional treatments. Results indicated that it could provide a novel approach to seizure management by modulating neurotransmitter systems involved in seizure propagation .

作用机制

3-(4-氨基苯基)-3-环己基哌啶-2,6-二酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。氨基苯基基团可以与活性位点形成氢键和其他相互作用,而哌啶二酮结构可能会影响化合物的总体结合亲和力和特异性。这些相互作用可以调节各种生化途径,从而导致观察到的化合物效应。

相似化合物的比较

类似化合物

1,3,5-三(4-氨基苯基)苯: 该化合物与氨基苯基基团共享,但具有不同的核心结构,导致不同的化学和物理性质.

2-(4-氨基苯基)苯并噻唑: 另一种具有氨基苯基基团的化合物,但具有苯并噻唑核心,赋予其不同的生物活性.

独特性

3-(4-氨基苯基)-3-环己基哌啶-2,6-二酮的独特之处在于它独特地将氨基苯基基团与环己基哌啶二酮结构结合在一起。这种独特的排列允许与分子靶标发生特定相互作用,并具有独特的化学反应性,使其在各种研究应用中具有价值。

生物活性

3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C17H22N2O2

- Molecular Weight : 286.37 g/mol

- CAS Number : 115883-22-2

The unique combination of an aminophenyl group with a cyclohexylpiperidine dione structure imparts specific reactivity and biological properties, making it a subject of interest in various research applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting the growth of various pathogens.

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells, showing cytotoxic effects superior to some reference drugs like bleomycin .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including aromatase, which is crucial for estrogen synthesis. This inhibition could have implications for hormone-related cancers .

The biological effects of this compound are believed to stem from its interactions with various molecular targets:

- Enzyme Interaction : The compound's aminophenyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to neurodegenerative diseases and cognitive functions .

Anticancer Studies

A notable study explored the compound's efficacy against FaDu hypopharyngeal tumor cells. The results indicated that it not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than conventional treatments .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 0.3 | Aromatase Inhibition |

| Bleomycin | 1.5 | DNA Damage Induction |

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing significant inhibition at low concentrations. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparison with Similar Compounds

The structural uniqueness of this compound sets it apart from other piperidine derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1,3,5-Tris(4-aminophenyl)benzene | No cyclohexyl group | Moderate cytotoxicity |

| 2-(4-Aminophenyl)benzothiazole | Benzothiazole core | Different activity profile |

属性

IUPAC Name |

3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c18-14-8-6-13(7-9-14)17(12-4-2-1-3-5-12)11-10-15(20)19-16(17)21/h6-9,12H,1-5,10-11,18H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKWRAAWKFNECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCC(=O)NC2=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921829 | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115883-22-2, 137548-41-5 | |

| Record name | Cyclohexylaminoglutethimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115883222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137548415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Aminophenyl)-3-cyclohexyl-6-hydroxy-4,5-dihydropyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。